molecular formula C8H10N4 B11748511 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11748511
M. Wt: 162.19 g/mol
InChI Key: QJONGSVSYHNDEL-UHFFFAOYSA-N
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Description

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Biological Activity

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H9N5
  • Molecular Weight : 151.18 g/mol
  • CAS Number : 267310
  • Density : 1.61 g/cm³
  • Melting Point : 215-220°C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found it effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

A notable study reported that treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours of exposure.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Animal models of acute inflammation demonstrated that administration of the compound significantly decreased edema formation and pro-inflammatory cytokine levels.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Modulation of Immune Response : The anti-inflammatory effects may be mediated by the inhibition of NF-kB signaling pathways.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial effects of various triazole derivatives. The results indicated that this compound was among the top performers against multi-drug resistant strains.
  • Cancer Cell Line Study : A detailed investigation into its effects on MCF-7 cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to mitochondrial dysfunction and subsequent apoptosis.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)12-7(4-5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11)

InChI Key

QJONGSVSYHNDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=C1)C)N

Origin of Product

United States

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